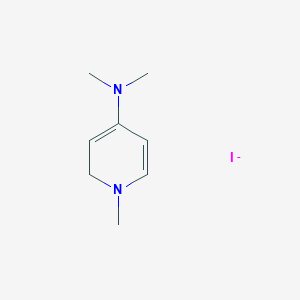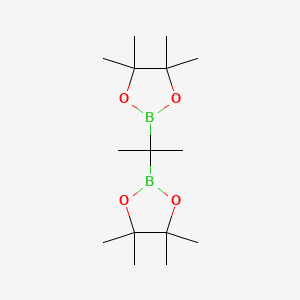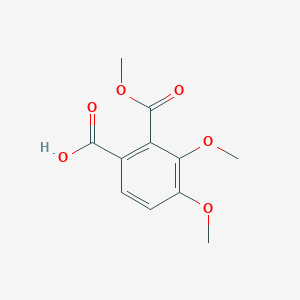![molecular formula C18H21NO3 B14126924 Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is a protected hydroxylamine, which means it is often used as an intermediate in the synthesis of more complex molecules. The compound has a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl N-[4-(benzyloxy)phenyl]carbamate involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of benzenesulfinic acid sodium salt dihydrate and formic acid. The reaction is typically carried out in toluene at room temperature for one week . The product is then purified through filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromonitromethane, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
Major products formed from these reactions include functionalized hydroxamic acids, amines, and substituted carbamates. These products are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting enzyme inhibition.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(benzyloxy)phenyl]carbamate involves its ability to participate in intramolecular cyclization reactions. This property allows it to form functionalized cyclic hydroxamic acids, which can interact with various molecular targets, including enzymes and receptors. The compound’s reactivity is influenced by the presence of the tert-butyl and benzyloxy groups, which enhance its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate: Similar in structure but with a hydroxymethyl group instead of a benzyloxy group.
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: Contains an aminomethyl group, making it more reactive in certain substitution reactions.
Uniqueness
Tert-butyl N-[4-(benzyloxy)phenyl]carbamate is unique due to its benzyloxy group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of cyclic hydroxamic acids and other complex molecules .
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
tert-butyl N-(4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
KOUQVQNJKMGUII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14126857.png)
![2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14126863.png)







![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)

